molecular formula B3H2N2 B14684208 CID 71356663 CAS No. 24497-45-8

CID 71356663

Cat. No.: B14684208
CAS No.: 24497-45-8
M. Wt: 62.5 g/mol
InChI Key: VZZDGJSAWDXGEE-UHFFFAOYSA-N
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Description

CID 71356663 is a chemical compound characterized by its unique structure, as illustrated in Figure 1 of , which includes a GC-MS total ion chromatogram, vacuum distillation fractions, and a mass spectrum . The compound may belong to a class of bioactive molecules, given the analytical methods (e.g., GC-MS, vacuum distillation) used for its characterization .

Properties

CAS No.

24497-45-8

Molecular Formula

B3H2N2

Molecular Weight

62.5 g/mol

InChI

InChI=1S/B3H2N2/c1-2-5-3-4-1/h4-5H

InChI Key

VZZDGJSAWDXGEE-UHFFFAOYSA-N

Canonical SMILES

[B]1[B]N[B]N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71356663 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

CID 71356663 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71356663 has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 71356663 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of CID 71356663 can be contextualized by comparing it with related compounds from diverse chemical families. Below is a detailed analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound (CID) Structural Class Key Functional Groups/Features Biological/Functional Role Source
This compound Undefined (likely terpenoid) Cyclic framework, hydroxyl/methyl groups Potential bioactivity (GC-MS analysis)
Betulin (CID 72326) Triterpenoid Pentacyclic lupane structure, hydroxyl Inhibitor of steroid transporters
Oscillatoxin D (CID 101283546) Marine toxin derivative Macrocyclic lactone, methyl groups Toxin activity (e.g., ion channel modulation)
Taurocholic Acid (CID 6675) Bile acid derivative Steroid backbone, sulfated side chain Substrate for hepatic transporters

Key Findings

Structural Similarities: this compound shares a cyclic framework with betulin (CID 72326), a triterpenoid with demonstrated inhibitory activity against steroid transporters . Both compounds may exhibit hydrophobic properties due to methyl/hydroxyl substitutions. Oscillatoxin D (CID 101283546), a marine toxin, features a macrocyclic lactone structure distinct from this compound, highlighting divergent biosynthetic origins .

Betulin-derived inhibitors (e.g., CID 72326, CID 64971) are noted for their roles in modulating steroid transport, whereas this compound’s bioactivity remains speculative without direct pharmacological data .

Analytical Context :

  • This compound was analyzed via GC-MS and vacuum distillation, methods commonly used for volatile or semi-volatile compounds, contrasting with oscillatoxin derivatives (e.g., CID 185389), which often require advanced LC-MS/MS for characterization due to their larger molecular weights .

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